molecular formula C7H16N2O2S B13516873 2-(Piperidin-3-yl)ethane-1-sulfonamide

2-(Piperidin-3-yl)ethane-1-sulfonamide

Cat. No.: B13516873
M. Wt: 192.28 g/mol
InChI Key: JFCJDPFHPRVRHX-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)ethane-1-sulfonamide is a small-molecule compound featuring a piperidine ring substituted at the 3-position with an ethane-sulfonamide moiety. The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capacity and polarity, influencing solubility and protein-binding interactions.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-piperidin-3-ylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11)

InChI Key

JFCJDPFHPRVRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Piperidin-3-yl)ethane-1-sulfonamide is an organic compound with a piperidine ring connected to an ethane sulfonamide group. It has the molecular formula C7H16N2O2S and a molecular weight of approximately 192.28 g/mol. The compound features a sulfonamide functional group, known for its versatility in various applications.

Scientific Research Applications

This compound serves as a building block in synthesis.

  • Enzyme Inhibition: It can interact with molecular targets, inhibiting enzyme activity by binding to the active site, preventing substrate binding, which is crucial in studying biological pathways and disease mechanisms.
  • Iron-chelating activity: A pyridine-3-N-sulfonylpiperidine derivative, which is structurally related, protects Drosophila from acute infections by bacterial pathogens like Pseudomonas aeruginosa . It inhibits the production of secreted toxins and enhances the production of pyoverdine and pyochelin, indicative of iron deprivation . This compound displays iron-chelating activity and antibacterial efficacy .
  • ** Kv1.3 Modulators:** Piperidine aryl sulfonamide derivatives are used as Kv1.3 modulators, with applications in preventing and treating conditions associated with potassium channel activity . The Kv1.3 potassium channel regulates membrane potential and influences calcium signaling in human effector-memory T cells .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Piperidin-3-yl)ethane-1-sulfonamide with key analogs identified in the evidence:

Compound Name Molecular Weight Key Functional Groups Biological Target/Activity Reference
This compound 204.27 (hypothetical) Piperidine, sulfonamide Hypothetical: PPIs or enzyme modulation N/A
ZINC C65565279 ~335.37 (calculated) Sulfonamide, phenyl, cyano CXCL12-CXCR4 interaction modulator
PAIR2 558.58 Trifluoroethyl, naphthalene, sulfonamide IRE1α RNase antagonist (ATP-competitive)
Niraparib tosylate 510.61 Piperidine, indazole, tosylate PARP inhibitor (BRCA-mutated cancers)
Ethyl 2-(piperidin-4-yl)acetate 187.27 Piperidine, ester Prodrug (ester hydrolysis required)
Key Observations:

Piperidine Core : All compounds share a piperidine ring, which enhances membrane permeability due to its basic nitrogen and hydrophobic character. Substitution at the 3-position (target compound, PAIR2) versus 4-position (Ethyl 2-(piperidin-4-yl)acetate) alters steric and electronic interactions with targets .

Sulfonamide vs. Other Groups: The sulfonamide in the target compound and ZINC analogs facilitates hydrogen bonding with residues like aspartate or glutamate in protein pockets . PAIR2’s trifluoroethyl-sulfonamide increases metabolic stability but may reduce solubility compared to non-fluorinated analogs . Niraparib’s indazole and tosylate groups confer PARP-binding specificity, diverging from the simpler sulfonamide scaffold .

Aromatic Systems: ZINC C65565279 and PAIR2 include extended aromatic systems (phenyl, naphthalene), enhancing π-π stacking with hydrophobic pockets in CXCR4 or IRE1α .

Physicochemical and Pharmacokinetic Properties

Property This compound ZINC C65565279 PAIR2 Niraparib Ethyl 2-(piperidin-4-yl)acetate
LogP (Predicted) ~0.5–1.2 ~2.5–3.0 ~3.8–4.2 ~2.1 ~1.0–1.5
TPSA (Ų) ~60–70 ~90 ~110 ~100 ~40
Solubility Moderate (polar sulfonamide) Low (aromatic) Low (fluorine) Moderate High (ester hydrolysis)
BBB Penetration Likely limited (polar) Unlikely Unlikely Moderate High
  • PAIR2 : High molecular weight and LogP reduce solubility but improve membrane partitioning for intracellular targets .
  • Ethyl Ester : Low TPSA and ester functionality favor rapid absorption and CNS penetration .

Biological Activity

2-(Piperidin-3-yl)ethane-1-sulfonamide, also known as piperidine sulfonamide , is an organic compound characterized by a piperidine ring attached to an ethane sulfonamide group. Its molecular formula is C7H16N2O2SC_7H_{16}N_2O_2S, with a molecular weight of approximately 192.28 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its versatility in biological applications. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

Compound Name Molecular Formula Molecular Weight
This compoundC7H16N2O2S192.28 g/mol
2-(Piperidin-2-yl)ethane-1-sulfonamideC7H16N2O2S192.28 g/mol
N-(2-Piperidinyl)ethanesulfonamideC7H16N2O2S192.28 g/mol
N-(2-Piperidinyl)ethanesulfonyl chlorideC7H16ClN2O2S206.73 g/mol

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor. It binds to specific active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This mechanism is crucial for understanding various biological pathways and disease mechanisms.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's role in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, demonstrating significant inhibitory effects in cancer cells lacking the MTAP gene .
  • Potassium Channel Modulation : Another research focus has been on the modulation of potassium channels by piperidine sulfonamides. These channels are vital for regulating various physiological processes, including neuronal excitability and muscle contraction .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited .

The interaction of this compound with enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. This structural configuration allows for precise binding to active sites, which can inhibit enzymatic functions or modulate receptor activities.

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